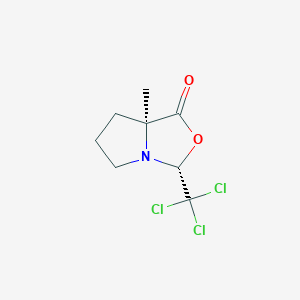
(2R,4R)-4-Methyl-2-trichloro-methyloxazolidin-5-one
Cat. No. B8523227
M. Wt: 258.5 g/mol
InChI Key: CQNBNGSUEQTECE-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09181279B2
Procedure details


To a solution of (7aR)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one (D48) (0.2 g, 0.82 mol) in THF (10 ml) cooled at −78° C. LDA 2M sol in THF/heptane (0.58 ml, 1.17 mol) was added and the mixture stirred 30 min. Diiodomethane (0.185 ml, 2.97 mol) was added and the temperature was allowed to warm to −40° C. over a period of 2 hrs then left at this temperature for an additional hour. The resulting mixture was partitioned between DCM and H2O. The aqueous phase was extracted with DCM (2×10 ml); the organic phases were collected, dried over Na2SO4 and evaporated in vacuo. The residue was purified by SPE-Si cartridge (25 g) eluting with DCM. Collected fractions after solvent evaporation afforded title compound (D49) in mixture (4:1) with starting material (110 mg).
Quantity
0.2 g
Type
reactant
Reaction Step One



Name
THF heptane
Quantity
0.58 mL
Type
reactant
Reaction Step Three


Name
title compound ( D49 )

[Compound]
Name
material
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:13])([Cl:12])[CH:3]1[N:7]2[CH2:8][CH2:9][CH2:10][C@@H:6]2[C:5](=[O:11])[O:4]1.[Li+].[CH3:15]C([N-]C(C)C)C.C1COCC1.CCCCCCC.ICI>C1COCC1>[CH3:15][C:6]12[CH2:10][CH2:9][CH2:8][N:7]1[CH:3]([C:2]([Cl:1])([Cl:12])[Cl:13])[O:4][C:5]2=[O:11] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C1OC([C@@H]2N1CCC2)=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Step Three
|
Name
|
THF heptane
|
|
Quantity
|
0.58 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1.CCCCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0.185 mL
|
|
Type
|
reactant
|
|
Smiles
|
ICI
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
then left at this temperature for an additional hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was partitioned between DCM and H2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with DCM (2×10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phases were collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by SPE-Si cartridge (25 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Collected fractions after solvent evaporation
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
title compound ( D49 )
|
|
Type
|
product
|
|
Smiles
|
CC12N(C(OC1=O)C(Cl)(Cl)Cl)CCC2
|
[Compound]
|
Name
|
material
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 110 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
